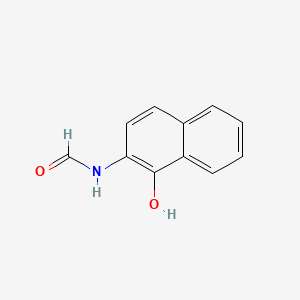

Formamide, N-(1-hydroxy-2-naphthyl)-

Description

Contextualization within Formamide (B127407) Chemistry

Formamide (CH₃NO) is the simplest amide, derived from formic acid. wikipedia.org It is a versatile chemical feedstock and solvent due to its high dielectric constant and ability to form strong hydrogen bonds. wikipedia.org The chemistry of formamides is rich and varied, with these compounds serving as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov

The formamide group can be introduced into molecules through various synthetic routes, including the N-formylation of amines. rsc.org This functional group is a crucial component in many biological and chemical processes. In prebiotic chemistry, formamide is considered a potential alternative solvent to water and a key precursor for the synthesis of biomolecules. nih.govwikipedia.org In synthetic organic chemistry, formamides are not only stable protecting groups for amines but also participate in a range of chemical transformations. Simple formamides have been identified as potent catalysts for nucleophilic substitution reactions, highlighting their role beyond that of a simple functional group. peterhuylab.de

Significance of Hydroxynaphthalene Scaffolds in Synthetic Chemistry and Material Science

The naphthalene (B1677914) nucleus is a fundamental bicyclic aromatic hydrocarbon (C₁₀H₈) that serves as a versatile scaffold in medicinal chemistry and material science. ijpsjournal.com Its extended π-system and rigid structure provide a unique platform for the design of novel functional molecules. When substituted with a hydroxyl group, the resulting hydroxynaphthalene (naphthol) scaffold exhibits enhanced reactivity and the ability to participate in hydrogen bonding, making it a valuable component in supramolecular chemistry and drug design.

Hydroxynaphthalene scaffolds are integral to the synthesis of a wide range of compounds with diverse biological activities. For instance, aminobenzylnaphthols, derived from 2-naphthol (B1666908), have been investigated for their anticancer potential. nih.gov The hydroxynaphthalene moiety is also found in various dyes, pigments, and fluorescent probes due to its photophysical properties.

In material science, the rigid and planar nature of the naphthalene core is exploited in the development of organic semiconductors, liquid crystals, and polymers with specific electronic and optical properties. Triptycene-like derivatives prepared from 2,7-dihydroxynaphthalene (B41206) have been shown to form microporous network polymers, demonstrating the utility of hydroxynaphthalene scaffolds in creating materials with high surface areas. rsc.org The combination of the hydroxynaphthalene scaffold with other functional groups, such as the formamide group, can therefore lead to molecules with a rich and tunable set of properties.

Overview of Current Research Landscape on N-(1-hydroxy-2-naphthyl)formamide Derivatives

While direct research on "Formamide, N-(1-hydroxy-2-naphthyl)-" is not extensively documented in publicly available literature, significant research exists on closely related analogues, particularly 1-hydroxynaphthalene-2-carboxanilides. These compounds, which feature a similar N-substituted hydroxynaphthalene core, have been the subject of intensive investigation, primarily in the field of medicinal chemistry.

A notable area of research involves the design and synthesis of 1-hydroxynaphthalene-2-carboxanilides as potential anticancer agents. nih.govresearchgate.net These studies often employ fragment-based drug design and microwave-assisted synthesis to create libraries of derivatives for biological screening. nih.govresearchgate.net The research highlights the importance of the hydroxynaphthalene scaffold in interacting with biological targets.

Furthermore, the broader class of N-substituted hydroxylamines has been studied for various biological activities. nih.gov Although distinct from formamides, this research indicates a continued interest in the pharmacological potential of molecules containing nitrogen-substituted hydroxyl groups. The synthesis of aminobenzylnaphthols via multicomponent reactions like the Betti reaction also points to the ongoing development of synthetic methodologies to access complex hydroxynaphthalene derivatives. nih.gov The exploration of these related structures provides a strong foundation and rationale for future investigations into the specific properties and applications of "Formamide, N-(1-hydroxy-2-naphthyl)-" and its derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1707-32-0 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

N-(1-hydroxynaphthalen-2-yl)formamide |

InChI |

InChI=1S/C11H9NO2/c13-7-12-10-6-5-8-3-1-2-4-9(8)11(10)14/h1-7,14H,(H,12,13) |

InChI Key |

OABQYBOJVJERFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 1 Hydroxy 2 Naphthyl Formamide

Direct Formylation Strategies of 1-Amino-2-naphthol (B1212963) Derivatives

The most direct route to N-(1-hydroxy-2-naphthyl)formamide involves the formylation of the amino group of 1-amino-2-naphthol. Formic acid is a common and straightforward formylating agent for this transformation. The reaction typically proceeds by heating the amine with formic acid, often under solvent-free conditions, to drive the dehydration and subsequent formation of the amide bond. nih.govscispace.com

This method's efficiency can be influenced by various factors, including reaction temperature and the use of catalysts. While the reaction can proceed without a catalyst, several catalysts have been shown to enhance the rate and yield of N-formylation of various amines. nih.govthieme-connect.com For instance, Lewis acids like indium and zinc oxide, as well as solid-supported acid catalysts, have been effectively employed in the formylation of aromatic and aliphatic amines. nih.govthieme-connect.com The general mechanism involves the activation of the formic acid carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by the amine.

A key advantage of direct formylation with formic acid is the potential for high chemoselectivity. In the presence of other functional groups, such as the hydroxyl group in 1-amino-2-naphthol, the amino group is preferentially formylated. scispace.com This selectivity is crucial for avoiding protection and deprotection steps, thereby simplifying the synthetic process.

| Catalyst | Reaction Conditions | General Observations | Reference |

|---|---|---|---|

| None | Heating, solvent-free | Feasible, but may require higher temperatures and longer reaction times. | nih.gov |

| Indium | 70 °C, solvent-free | Moderate to excellent yields for a variety of amines. | thieme-connect.com |

| Zinc Oxide (ZnO) | 70 °C, solvent-free | Good to excellent yields, catalyst is recyclable. | nih.gov |

| Iodine | 70 °C, solvent-free | Simple, practical, and efficient for a wide range of amines. | organic-chemistry.orgthieme-connect.com |

Multi-step Synthesis involving Naphthol Precursors and Formamide (B127407) Reagents

Utilization of 1-Hydroxy-2-naphthoic Acid Derivatives as Synthetic Intermediates

One plausible, though not explicitly documented for this specific compound, multi-step approach involves the use of 1-hydroxy-2-naphthoic acid as a precursor. This carboxylic acid can be subjected to rearrangements such as the Curtius or Schmidt reactions to generate the corresponding amine, 1-amino-2-naphthol. orgsyn.org

The Curtius rearrangement involves the conversion of a carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine.

The Schmidt reaction provides a more direct conversion of a carboxylic acid to an amine in a one-pot procedure using hydrazoic acid under acidic conditions. orgsyn.org

Once 1-amino-2-naphthol is synthesized via one of these rearrangement reactions, it can then be formylated as described in the direct formylation section. This pathway offers an alternative when the direct precursor is not accessible.

Amination Reactions with Dihydroxynaphthalenes and Formamide

Another potential synthetic route could involve the amination of a dihydroxynaphthalene, such as 2,3-dihydroxynaphthalene, followed by formylation. Direct amination of naphthols can be challenging; however, methods for the regioselective ortho-amination of 2-naphthol (B1666908) using substituted hydrazines have been reported, which could potentially be adapted for dihydroxynaphthalenes to produce 1-amino-2-naphthol. acs.org Following the successful amination, the resulting aminonaphthol would then undergo formylation.

Alternatively, a reaction involving a dihydroxynaphthalene and a formamide reagent under specific conditions might lead to a one-pot amination and formylation, though this remains a hypothetical pathway requiring experimental validation.

Electrochemical Approaches to Formamide Synthesis and Subsequent N-Substitution

Electrochemical methods offer a green and efficient way to synthesize formamide itself from simple precursors like carbon dioxide and a nitrogen source. While the direct electrochemical synthesis of N-(1-hydroxy-2-naphthyl)formamide has not been reported, a two-step process is conceivable. First, formamide is produced electrochemically. Subsequently, this electrochemically generated formamide could be used as a formylating agent for 1-amino-2-naphthol in a separate chemical step. This approach aligns with the principles of green chemistry by utilizing electricity as a clean reagent.

Regioselective Synthesis and Isomer Control in Naphthyl-Formamide Systems

The regioselectivity of the formylation reaction is a critical aspect, particularly when dealing with substituted naphthalenes that could potentially yield isomeric products. In the case of 1-amino-2-naphthol, the formylation is expected to occur exclusively at the amino group due to its significantly higher nucleophilicity compared to the hydroxyl group.

When considering electrophilic substitution on the naphthalene (B1677914) ring itself, the directing effects of the existing substituents play a crucial role. The hydroxyl group at C1 and the amino (or formamido) group at C2 are both activating, ortho-, para-directing groups. vanderbilt.edu This means that any further electrophilic substitution on the N-(1-hydroxy-2-naphthyl)formamide ring would likely be directed to the C4 position. Understanding these directing effects is essential for controlling the synthesis of further substituted derivatives and avoiding the formation of unwanted isomers. Studies on the regioselective substitution of related bi-naphthol (BINOL) systems have shown that electrophilic attack is highly sensitive to the electronic properties of the substituents on the naphthyl rings. acs.org

Green Chemistry Approaches in N-(1-hydroxy-2-naphthyl)formamide Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. The synthesis of N-(1-hydroxy-2-naphthyl)formamide can be approached with several green chemistry principles in mind.

Solvent-Free Synthesis: As mentioned in the direct formylation section, the reaction between an amine and formic acid can often be carried out without a solvent. nih.govacs.org This eliminates the environmental and economic costs associated with solvent use and disposal. Several studies have demonstrated the feasibility of solvent-free N-formylation of a wide range of amines with high efficiency. organic-chemistry.orgacs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The application of microwave energy to the formylation of 1-amino-2-naphthol could offer a rapid and efficient route to the desired product. Microwave-assisted synthesis of N-aryl maleimides and other heterocyclic compounds has been successfully demonstrated under solvent-free conditions. semanticscholar.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rsc.orgnih.gov Catalyst-free and solvent-free N-formylation of amines under ultrasound irradiation has been reported, offering a mild and efficient method for amide synthesis. researchgate.netiust.ac.in

| Approach | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|

| Solvent-Free | Reduced waste, lower cost, simpler work-up. | Heating the neat reactants, often with a catalyst. | acs.orgresearchgate.net |

| Microwave-Assisted | Rapid reaction times, higher yields, improved purity. | Irradiation in a dedicated microwave reactor, can be solvent-free. | nih.govnih.gov |

| Ultrasound-Assisted | Enhanced reaction rates, mild conditions, can be catalyst-free. | Sonication of the reaction mixture, often at room temperature. | rsc.orgiust.ac.in |

Advanced Molecular Structure Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is the cornerstone for the structural confirmation of Formamide (B127407), N-(1-hydroxy-2-naphthyl)-. Each method offers a unique piece of the puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic behavior.

While specific experimental spectra for N-(1-hydroxy-2-naphthyl)formamide are not extensively documented in public literature, its NMR characteristics can be predicted based on studies of simpler formamides and related naphthyl compounds. NMR spectroscopy, particularly ¹H and ¹³C NMR, is crucial for confirming the molecular skeleton.

A key feature of formamides is the restricted rotation around the amide C-N bond due to its partial double bond character. This phenomenon, known as rotamerism, would be expected to result in distinct sets of signals for the formyl proton and the naphthyl group protons depending on their orientation (cis or trans) relative to the carbonyl group. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the spatial proximity between the formyl proton and the protons on the naphthalene (B1677914) ring, thereby identifying the dominant rotamer in solution. The presence of a polar solvent is predicted to increase the energy barrier for rotation around the C-N bond.

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Formyl H (CHO) | ~8.0 - 8.5 | Potentially two signals due to rotamers. |

| Naphthyl H (aromatic) | ~7.0 - 8.5 | Complex multiplet pattern characteristic of a substituted naphthalene ring. |

| Phenolic OH | ~9.0 - 11.0 | Broad signal, position is concentration and solvent dependent. May be shifted downfield due to hydrogen bonding. |

| Amide NH | Variable | Signal may be broad and its observation depends on the solvent and potential tautomeric equilibrium. |

| Carbonyl C (C=O) | ~160 - 165 | Based on typical formamide values. |

| Naphthyl C (aromatic) | ~110 - 155 | Multiple signals expected for the 10 carbons of the naphthalene core. |

FTIR spectroscopy is a powerful tool for identifying the functional groups present in N-(1-hydroxy-2-naphthyl)formamide. The spectrum is anticipated to be dominated by characteristic absorption bands that confirm the presence of the hydroxyl, amide, and aromatic moieties.

The position and shape of the O-H and N-H stretching bands can provide significant insight into hydrogen bonding. A broad O-H stretching band would suggest strong intramolecular hydrogen bonding, likely between the hydroxyl group and the amide nitrogen or oxygen. The carbonyl (C=O) stretching frequency is also diagnostic; its position can indicate the extent of conjugation and hydrogen bonding within the molecule. Studies on related 2-hydroxy-1-naphthyl ketones show that the carbonyl absorption frequencies are sensitive to substituents on the aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (amide) | Stretching | 3100 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (amide I) | Stretching | 1650 - 1690 |

| N-H (amide II) | Bending | 1510 - 1570 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (phenolic) | Stretching | 1200 - 1260 |

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For N-(1-hydroxy-2-naphthyl)formamide (C₁₁H₉NO₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted based on the fragmentation of similar structures like aromatic amines and carbonyl compounds. Key fragmentation pathways would likely involve:

α-cleavage: Loss of the formyl group (CHO) or a hydrogen radical from the amide nitrogen.

Loss of CO: A common fragmentation for carbonyl-containing compounds.

Cleavage of the N-naphthyl bond: This would lead to fragments corresponding to the naphthol moiety and the formamide group.

Rearrangement reactions: Intramolecular rearrangements, potentially involving the hydroxyl group, could lead to characteristic fragment ions.

Analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the connectivity of the naphthyl, hydroxyl, and formamide groups.

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of N-(1-hydroxy-2-naphthyl)formamide is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the naphthalene ring system and the formamide chromophore.

π→π Transitions:* These high-intensity absorptions are due to the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated naphthalene system.

n→π Transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals.

The solvent environment can influence the position of these absorption bands. Increasing solvent polarity typically causes a blue shift (to shorter wavelengths) for n→π* transitions and a red shift (to longer wavelengths) for π→π* transitions. This phenomenon, known as solvatochromism, can provide information about the nature of the electronic transitions and the molecule's ground and excited states.

Intramolecular Interactions and Tautomerism

The proximity of the hydroxyl and formamide groups on the naphthalene scaffold allows for significant intramolecular interactions that stabilize the molecule and can lead to tautomerism.

The structure of N-(1-hydroxy-2-naphthyl)formamide is highly conducive to the formation of a stable six-membered intramolecular hydrogen bond. This can occur between the phenolic hydrogen and either the amide nitrogen (O-H···N) or the carbonyl oxygen (O-H···O).

This hydrogen bonding is a critical factor in the molecule's chemistry and can lead to the existence of tautomers. Specifically, a proton transfer can occur from the phenolic oxygen to the amide nitrogen, resulting in an equilibrium between the phenol-imine form and a keto-amine tautomer. Studies on structurally similar 2-hydroxy Schiff bases have shown that the position of this equilibrium is influenced by both the solvent and the electronic nature of the substituents. The presence of a strong intramolecular hydrogen bond is often associated with enhanced photostability and unique fluorescence properties. The dominance of one tautomer over the other can be investigated by analyzing the chemical shifts in NMR and the vibrational frequencies in FTIR spectroscopy.

Computational and Experimental Studies on Tautomeric Equilibria (e.g., Keto-Enol, Amidol-Imidol)

The juxtaposition of the hydroxyl and formamide groups on the naphthalene scaffold of Formamide, N-(1-hydroxy-2-naphthyl)- facilitates the potential for multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. nih.gov The principal tautomeric equilibria relevant to this molecule are the keto-enol and the amidol-imidol types.

Keto-Enol Tautomerism:

This equilibrium involves the interconversion between the enol form (containing a hydroxyl group adjacent to a C=C double bond) and the keto form (containing a ketone and a C-H bond). For Formamide, N-(1-hydroxy-2-naphthyl)- , this would manifest as an equilibrium between the native enol-imine form and a keto-amine tautomer.

Studies on closely related Schiff base analogues, such as N-(2-hydroxy-1-naphthylidene)anils, provide significant insights into this process. researchgate.net In these analogues, a similar tautomeric equilibrium exists between the enol-imine (O-H···N) and the keto-amine (O···H-N) forms. researchgate.net Experimental data from UV-Visible, FT-IR, and NMR spectroscopy on these related compounds have demonstrated that the position of this equilibrium is highly sensitive to the surrounding environment. researchgate.net

Solvent Effects: In weakly polar solvents like deuterochloroform, spectroscopic evidence indicates that the enol-imine form is predominant for Schiff base analogues. researchgate.net However, in more polar solvents, the equilibrium tends to shift, favoring the keto-amine tautomer. researchgate.net Computational studies using Density Functional Theory (DFT) on similar systems have corroborated these findings, showing that polar solvents can stabilize the more polar keto tautomer. orientjchem.org This stabilization is often attributed to the favorable dipole-dipole interactions and hydrogen bonding between the solvent and the keto form. orientjchem.org

Intramolecular Hydrogen Bonding: The stability of the different tautomers is significantly influenced by the formation of an intramolecular hydrogen bond. In the enol-imine form, this bond exists between the hydroxyl proton and the imine nitrogen (O-H···N), while in the keto-amine form, it is between the amine proton and the keto oxygen (N-H···O). DFT calculations and geometric criteria, such as the distance between the oxygen and nitrogen atoms, are crucial in establishing the strength and importance of this hydrogen bond in the tautomerism of these compounds.

Amidol-Imidol Tautomerism:

A second, less commonly discussed but structurally plausible, tautomerism is the amidol-imidol equilibrium within the formamide group itself. The amide (or amidol) form contains the -C(=O)NH- linkage, while the imidol form has a -C(OH)=N- structure. While specific studies on this equilibrium in Formamide, N-(1-hydroxy-2-naphthyl)- are not prevalent, the fundamental principle of proton migration from nitrogen to the carbonyl oxygen is a known phenomenon in amide chemistry. The stability of the imidol tautomer is generally lower than the amide form, but its transient formation can be relevant in certain chemical reactions and photochemical processes.

The following table summarizes the key findings from computational and experimental studies on tautomeric equilibria in systems analogous to Formamide, N-(1-hydroxy-2-naphthyl)- .

| Tautomeric Equilibrium | Influencing Factors | Predominant Form in Nonpolar Solvents | Predominant Form in Polar Solvents | Supporting Evidence |

| Enol-Imine ⇌ Keto-Amine | Solvent Polarity, Intramolecular H-Bonding | Enol-Imine | Keto-Amine | UV-Vis, NMR, FT-IR Spectroscopy researchgate.net, DFT Calculations orientjchem.org |

| Amidol ⇌ Imidol | General Amide Chemistry | Amidol | Amidol | Theoretical Principle |

This data is primarily based on studies of structurally related Schiff base analogues.

Excited-State Proton Transfer Dynamics in N-(1-hydroxy-2-naphthyl)formamide Analogues

Upon absorption of light, molecules with intramolecular hydrogen bonds, like Formamide, N-(1-hydroxy-2-naphthyl)- , can undergo an ultrafast phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In this process, the proton of the hydroxyl group is transferred to the acceptor atom (in this case, likely the carbonyl oxygen of the formamide group or the imine nitrogen in the imidol tautomer) in the excited electronic state. mdpi.com

This transfer creates a new transient species, the excited-state tautomer, which has a distinct electronic structure and often emits fluorescence at a significantly longer wavelength (a large Stokes shift) compared to the normal excited state. mdpi.com

Detailed research on 1-hydroxy-2-acetonaphthone (HAN), a compound with a very similar proton-donating and accepting framework, provides critical insights into the dynamics of this process. nih.gov

Ultrafast Dynamics: Time-resolved fluorescence spectroscopy studies on HAN have revealed that the ESIPT process is exceptionally rapid. The dynamics are observed to be biphasic, occurring with time constants of less than 25 femtoseconds and approximately 80 femtoseconds. nih.gov This confirms that the proton transfer is one of the earliest events following photoexcitation, happening on the timescale of molecular vibrations. nih.gov

Role of the Naphthalene Ring: Theoretical analysis accompanying these experimental studies indicates that the electronic and geometric rearrangements required for the ESIPT reaction are not confined to the immediate O-H···O=C moiety. A significant portion of the structural change occurs on the naphthalene ring itself, highlighting the role of the extended π-electron system in facilitating the proton transfer. nih.gov

Confirmation of ESIPT: The direct observation of population dynamics for both the initially excited "normal" form and the resulting "tautomer" form, along with the detection of nuclear wave packet motions in the tautomer's excited state, provides definitive confirmation of the ESIPT mechanism in these analogues. nih.gov While the Stokes shift in HAN is smaller than in some classic ESIPT molecules, the dynamic evidence is unambiguous. nih.gov

The table below outlines the key research findings regarding the excited-state proton transfer dynamics in analogues of N-(1-hydroxy-2-naphthyl)formamide .

| Analogue Compound | ESIPT Timescale | Key Dynamic Features | Method of Investigation |

| 1-hydroxy-2-acetonaphthone (HAN) | <25 fs and ~80 fs (Biphasic) | - Ultrafast proton transfer- Significant structural change on the naphthalene ring | Time-resolved Fluorescence Spectroscopy, Theoretical Analysis nih.gov |

| 7-hydroxy-1-naphthalenesulfonic acid (in formamide solution) | Dependent on formamide concentration | - Proton transfer is impaired at high formamide concentrations- Disruption of the Grotthus proton-transfer mechanism | Steady-state and Pulsed-source Fluorimetry nih.gov |

This data is based on studies of the specified analogue compounds.

Solid State Chemistry and Crystallographic Analysis of N 1 Hydroxy 2 Naphthyl Formamide and Analogues

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state.

For the target molecule, N-(1-hydroxy-2-naphthyl)formamide, an SC-XRD analysis would reveal the planarity of the naphthalene (B1677914) ring system and the formamide (B127407) group, as well as the orientation of the hydroxyl group. Although a crystal structure for this specific compound is not published, data from its close analogue, N-(1-Naphthyl)formamide (which lacks the hydroxyl group), provides valuable insight into the expected molecular geometry. researchgate.net The study of N-(1-Naphthyl)formamide (CCDC Number: 636233) revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.netnih.gov

An SC-XRD analysis of N-(1-hydroxy-2-naphthyl)formamide would be expected to yield a comprehensive set of crystallographic data, similar to that presented for its analogue.

Illustrative Crystallographic Data for the Analogue N-(1-Naphthyl)formamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉NO |

| Formula Weight | 171.19 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.4639 (2) |

| b (Å) | 11.8463 (3) |

| c (Å) | 15.8514 (4) |

| V (ų) | 838.23 (5) |

| Z | 4 |

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules within a crystal is directed by a combination of non-covalent interactions. The presence of formamide, hydroxyl, and naphthyl functional groups in N-(1-hydroxy-2-naphthyl)formamide suggests a rich landscape of potential intermolecular forces.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a primary role in crystal engineering. For N-(1-hydroxy-2-naphthyl)formamide, several types of hydrogen bonds are anticipated.

N-H···O Hydrogen Bonds : The formamide group contains an N-H donor and a carbonyl oxygen (C=O) acceptor. This allows for the formation of robust N-H···O hydrogen bonds, which often link molecules into chains or dimers. rsc.org In the crystal structure of the analogue N-(1-Naphthyl)formamide, these N-H···O interactions are key to forming chains of molecules. researchgate.net

O-H···O/O-H···N Hydrogen Bonds : The presence of the 1-hydroxy group introduces a strong hydrogen bond donor (O-H). This group can interact with the formamide oxygen acceptor (O-H···O) or potentially the formamide nitrogen (O-H···N), leading to the formation of intra- or intermolecular hydrogen bonds. Intramolecular O-H···N bonds are observed in related Schiff base structures derived from 2-hydroxy-naphthaldehyde. mdpi.com

Interactions involving the aromatic π-system of the naphthalene ring are crucial for the crystal packing of N-(1-hydroxy-2-naphthyl)formamide.

π-π Stacking : The planar naphthalene rings are expected to stack in a parallel-displaced or T-shaped arrangement to maximize attractive dispersion forces while minimizing Pauli repulsion. chem960.com In the crystal structure of N-(1-Naphthyl)formamide, π-π stacking interactions are a significant feature, stabilizing the arrangement of the hydrogen-bonded chains. researchgate.net The distance between the centroids of stacked rings is a key parameter in defining these interactions.

C-H···π Interactions : These interactions occur when a C-H bond points towards the electron-rich face of an aromatic ring. In the context of N-(1-hydroxy-2-naphthyl)formamide, C-H bonds from one molecule can interact with the naphthalene π-system of a neighboring molecule, further contributing to the cohesion of the crystal structure. nih.gov

The interplay of the aforementioned intermolecular interactions results in the formation of recognizable patterns known as supramolecular synthons. mdpi.com These are robust structural motifs that can be used to predict and design crystal structures.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govacs.org It partitions the crystal space into regions where the electron density of a given molecule dominates, and the surface enclosing this region is the Hirshfeld surface. By mapping properties like the normalized contact distance (d_norm) onto this surface, close intermolecular contacts are highlighted as red spots, providing a clear picture of hydrogen bonds and other interactions. nih.gov

Furthermore, the analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total surface area can be calculated, offering a quantitative measure of their importance in the crystal packing. acs.org

While no Hirshfeld analysis has been published for N-(1-hydroxy-2-naphthyl)formamide, a study on the related compound N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide provides an example of the expected contributions. acs.org

Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogue acs.org

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 54.7 | Represents the largest contribution, typical for organic molecules rich in hydrogen. |

| C···H/H···C | 26.0 | Significant contribution from contacts between carbon and hydrogen atoms, including C-H···π interactions. |

| O···H/H···O | 13.0 | Corresponds to the strong O-H···O and N-H···O hydrogen bonds present in the crystal. |

For N-(1-hydroxy-2-naphthyl)formamide, a similar distribution would be anticipated, with O···H/H···O and C···H/H···C contacts being prominent due to the strong hydrogen bonding and aromatic nature of the molecule.

Lattice Energy Calculations and Solid-State Stability

Lattice energy is defined as the energy released when one mole of a compound in its gaseous state forms a crystalline solid. It is a direct measure of the thermodynamic stability of a crystal lattice. Higher lattice energy generally corresponds to a more stable crystal structure.

Lattice energies can be calculated using computational methods, such as force-field based approaches or more accurate quantum mechanical methods like Density Functional Theory (DFT) with dispersion corrections. These calculations sum the energies of all the intermolecular interactions (electrostatic, dispersion, repulsion) within the crystal.

Reactivity and Reaction Mechanisms of N 1 Hydroxy 2 Naphthyl Formamide

Hydrolysis Pathways of the Formamide (B127407) Moiety

The hydrolysis of the amide bond in N-(1-hydroxy-2-naphthyl)formamide to yield 1-amino-2-naphthol (B1212963) and formic acid is a fundamental reaction. While specific kinetic studies on this particular substituted formamide are not extensively documented, the mechanism can be understood by examining the well-studied hydrolysis of formamide. The reaction can proceed through acid-catalyzed, base-catalyzed, or neutral water-catalyzed pathways. researchgate.net The neutral hydrolysis, though slow, provides a baseline for understanding the intrinsic reactivity of the amide bond with water. researchgate.netnih.gov

In a neutral aqueous environment, the hydrolysis of the formamide group is significantly assisted by water molecules, which act as both a nucleophile and a proton shuttle. Theoretical models for formamide hydrolysis suggest a multi-step process where solvent molecules play a crucial role. nih.govnih.gov

The most favored mechanism involves the initial nucleophilic attack of a water molecule on the carbonyl carbon of the formamide. nih.gov This step is often facilitated by a second water molecule, which helps to deliver the attacking water and stabilize the developing negative charge on the carbonyl oxygen. The process proceeds through a tetrahedral intermediate. Following the formation of this intermediate, a water-assisted proton transfer occurs. A water molecule can abstract a proton from one of the hydroxyl groups of the tetrahedral intermediate and deliver it to the nitrogen atom of the amino group. nih.gov This concerted transfer avoids the formation of highly unstable charged intermediates and lowers the activation energy of the process.

For N-(1-hydroxy-2-naphthyl)formamide, the bulky and electron-rich naphthyl group may sterically hinder the approach of water molecules to some extent, potentially slowing the rate of hydrolysis compared to unsubstituted formamide. However, the fundamental water-assisted proton transfer mechanism is expected to remain the primary pathway for neutral hydrolysis.

The transition state for this initial hydration step involves the concerted action of multiple water molecules. nih.gov From the tetrahedral intermediate, the reaction proceeds through a second transition state corresponding to the water-assisted proton transfer from an oxygen atom to the nitrogen atom. This leads to the cleavage of the C-N bond. nih.gov Some computational studies also propose the formation of a transient zwitterionic intermediate, which, although short-lived, could be significant in the hydrolysis of substituted amides. nih.gov

Table 1: Key Species in the Proposed Neutral Hydrolysis of N-(1-hydroxy-2-naphthyl)formamide

| Species Type | Description | Key Features |

| Reactant Complex | N-(1-hydroxy-2-naphthyl)formamide solvated by water molecules. | The formamide carbonyl group is polarized and susceptible to nucleophilic attack. |

| First Transition State | Structure corresponding to the nucleophilic attack of water on the carbonyl carbon. | Involves the partial formation of a C-O bond and partial breaking of the C=O pi bond. Often assisted by other water molecules. |

| Tetrahedral Intermediate | A gem-diol-like structure attached to the aminonaphthyl group. | The carbon atom of the original formyl group is sp³ hybridized. This is the rate-limiting intermediate. nih.gov |

| Second Transition State | Structure corresponding to the proton transfer from a hydroxyl group to the amide nitrogen. | Involves simultaneous proton abstraction and donation facilitated by a water molecule bridge. |

| Product Complex | 1-Amino-2-naphthol and formic acid solvated by water. | The C-N bond is fully cleaved. |

Functional Group Reactivity on the Naphthalene (B1677914) Ring

The naphthalene ring of N-(1-hydroxy-2-naphthyl)formamide is activated towards certain reactions by the electron-donating phenolic hydroxyl group.

The phenolic hydroxyl group behaves as a nucleophile and can readily undergo reactions typical of phenols, such as esterification and etherification.

Esterification: The hydroxyl group can be acylated to form the corresponding ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct.

Etherification: The formation of an ether (Williamson ether synthesis) can be accomplished by first deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).

Table 2: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Typical Product |

| Esterification | Acetyl chloride, Pyridine | N-(1-acetoxy-2-naphthyl)formamide |

| Etherification | 1. Sodium hydroxide2. Methyl iodide | N-(1-methoxy-2-naphthyl)formamide |

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene. The positions for substitution on the N-(1-hydroxy-2-naphthyl)formamide ring are directed by the existing substituents: the powerful activating, ortho-, para-directing hydroxyl group at C1, and the deactivating, meta-directing formamido group at C2.

In electrophilic aromatic substitution, the incoming electrophile attacks the electron-rich aromatic ring. youtube.com The hydroxyl group (-OH) is a strong activating group and directs electrophiles primarily to the ortho and para positions. The formamido group (-NHCHO) is a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl, and it directs incoming electrophiles to the meta position relative to itself.

Given the positions of the existing groups, the directing effects are as follows:

The -OH group at C1 strongly activates the C4 position (para) and would also activate the C2 position (ortho), which is already substituted.

The -NHCHO group at C2 deactivates the ring and would direct to positions meta to it (C4 and C7).

Both groups reinforce the directing of the electrophile to the C4 position. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C4 position of the naphthalene ring.

Reactivity of the Amide Nitrogen (e.g., Alkylation, Acylation)

While the lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group, making it less nucleophilic than an amine nitrogen, it can still undergo reactions such as alkylation and acylation, particularly after deprotonation.

To perform N-alkylation or N-acylation, the amide proton must first be removed by a strong base (e.g., sodium hydride) to generate the corresponding amide anion. This highly nucleophilic species can then react with an electrophile like an alkyl halide or an acyl chloride. This approach, however, must compete with the potential for O-alkylation or O-acylation at the more acidic phenolic hydroxyl position. Selective N-functionalization would likely require prior protection of the phenolic hydroxyl group.

Alternatively, some specialized methods exist for amide functionalization. For instance, 'umpolung' strategies, where the typical polarity of the reacting species is reversed, can be employed for C-N bond formation, though these are less common for simple alkylation or acylation. nih.gov

Catalytic Transformations Involving N-(1-hydroxy-2-naphthyl)formamide

Detailed studies and specific examples of catalytic transformations where N-(1-hydroxy-2-naphthyl)formamide plays a definitive role are not prominently documented in peer-reviewed journals or chemical reference materials. While structurally related compounds, such as other formamide and naphthol derivatives, are known to participate in various catalytic reactions, this specific molecule has not been the subject of focused investigation in this context.

Future research may yet uncover the potential of N-(1-hydroxy-2-naphthyl)formamide in catalysis. Its molecular structure, featuring a hydroxyl group and a formamide moiety on a naphthalene scaffold, suggests possibilities for its use as a bidentate ligand in coordination chemistry, potentially forming complexes with transition metals to catalyze organic transformations. However, without experimental data and published findings, any discussion of its catalytic applications remains speculative.

Due to the absence of specific data on the catalytic transformations of N-(1-hydroxy-2-naphthyl)formamide, no data tables of research findings can be provided.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT methods can predict geometries, energies, and other key molecular characteristics with a favorable balance of accuracy and computational cost.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its capacity to accept electrons, defining its electrophilicity. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For Formamide (B127407), N-(1-hydroxy-2-naphthyl)-, FMO analysis would identify the specific atoms or regions where these orbitals are localized, thereby predicting the most likely sites for nucleophilic and electrophilic attack.

Interactive Table: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from a DFT calculation for Formamide, N-(1-hydroxy-2-naphthyl)-. The values are for illustrative purposes only.

| Parameter | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Electrostatic Potential Surfaces and Mulliken Charge Analysis

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and predicting how it will interact with other species. irjweb.com The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), such as around oxygen or nitrogen atoms, while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack), often found around hydrogen atoms. irjweb.com

Complementing MEP, Mulliken charge analysis provides a quantitative measure of the partial atomic charge on each atom in the molecule. irjweb.com This analysis helps to quantify the electron distribution predicted by the MEP surface. For Formamide, N-(1-hydroxy-2-naphthyl)-, these analyses would pinpoint the electronegative oxygen and nitrogen atoms as sites of negative potential and the hydroxyl and amide protons as sites of positive potential, offering a detailed map of its electrostatic landscape.

Ab Initio Calculations for Mechanistic Pathways and Energy Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on experimental data, are employed to map out reaction mechanisms and their associated energy landscapes. These methods can be used to locate transition states and calculate activation energy barriers, providing fundamental insights into the kinetics and thermodynamics of chemical reactions. nih.gov For a molecule like Formamide, N-(1-hydroxy-2-naphthyl)-, ab initio studies could elucidate the pathways of its synthesis or decomposition, or model its interaction with a biological target by calculating the energy changes along a proposed reaction coordinate.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. nih.gov These simulations are particularly useful for exploring the conformational flexibility of a molecule and understanding the influence of the surrounding environment, such as a solvent. For Formamide, N-(1-hydroxy-2-naphthyl)-, MD simulations could reveal how its structure changes in different solvents, identify its most stable conformations, and analyze the intramolecular and intermolecular hydrogen bonding patterns that dictate its solubility and interactions. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a group of compounds with their biological activity. nih.gov By identifying key molecular descriptors—such as electronic, steric, or hydrophobic properties—that influence activity, QSAR models can be used to predict the potency of new, untested compounds. researchgate.net

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.gov For Formamide, N-(1-hydroxy-2-naphthyl)-, a QSAR study would require a dataset of related molecules with known activities. From this, a pharmacophore model could be developed, highlighting the critical features of the hydroxynaphthyl and formamide groups for a specific biological interaction, thereby guiding the design of more potent analogues. nih.govresearchgate.net

Coordination Chemistry and Metal Ion Interactions

Chelation Behavior of the N-(1-hydroxy-2-naphthyl)formamide Ligand

No specific studies on the chelation behavior of Formamide (B127407), N-(1-hydroxy-2-naphthyl)- with metal ions have been found.

Formation and Characterization of Metal Complexes

There is no available information on the synthesis, stoichiometry, geometry, or spectroscopic characterization of metal complexes of Formamide, N-(1-hydroxy-2-naphthyl)-.

Stoichiometry and Geometry of Metal-Ligand Complexes

Data on the stoichiometry and geometry of metal complexes with this specific ligand are not available.

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, Fluorescence Quenching)

Specific spectroscopic data (UV-Vis, fluorescence) for metal complexes of Formamide, N-(1-hydroxy-2-naphthyl)- have not been reported.

Mechanism of Metal Ion Binding and Influence on Hydrogen Bonding

The mechanism of metal ion binding and its effect on the hydrogen bonding network of Formamide, N-(1-hydroxy-2-naphthyl)- has not been investigated.

Applications in Chemical Synthesis and Advanced Materials

Role as Chemical Intermediate in the Synthesis of Complex Organic Molecules

Formamide (B127407), N-(1-hydroxy-2-naphthyl)- serves as a valuable chemical intermediate for the synthesis of more complex organic molecules, particularly heterocyclic compounds. The formamide functional group is a versatile precursor in various cyclization reactions. For instance, formamides are known to be key reactants in the production of a wide array of nitrogen-containing heterocycles.

The N-(1-hydroxy-2-naphthyl)formamide molecule can be envisioned as a precursor to various fused heterocyclic systems. Through carefully designed reaction pathways, the formamide group can participate in intramolecular cyclization reactions with the adjacent naphthalene (B1677914) ring. For example, under specific conditions, it could be transformed into naphtho-oxazine or naphtho-oxazole derivatives. These types of heterocyclic frameworks are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Furthermore, the formamide moiety can be hydrolyzed to the corresponding amine, 1-amino-2-naphthol (B1212963), which is a well-established building block in organic synthesis. This amine can then be utilized in a plethora of subsequent transformations, including diazotization reactions to introduce other functional groups or condensation reactions to form Schiff bases and other complex structures. The hydroxyl group on the naphthalene ring also offers a site for further functionalization, such as etherification or esterification, thereby expanding the range of accessible derivatives.

The strategic positioning of the hydroxyl and formamide groups on the naphthalene scaffold allows for regioselective reactions, which are crucial in the total synthesis of complex natural products and novel pharmaceutical agents. The naphthalene core itself provides a rigid and planar backbone, which can be desirable in the design of molecules with specific conformational requirements.

A summary of potential synthetic transformations of Formamide, N-(1-hydroxy-2-naphthyl)- is presented in the table below.

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| Formamide, N-(1-hydroxy-2-naphthyl)- | Dehydrating agents (e.g., POCl₃, P₂O₅) | Naphtho[1,2-d]oxazoles | Bioactive heterocycles |

| Formamide, N-(1-hydroxy-2-naphthyl)- | Acid or base hydrolysis | 1-Amino-2-naphthol | Dye and pigment synthesis |

| Formamide, N-(1-hydroxy-2-naphthyl)- | Alkylating agents (e.g., alkyl halides) | O- and/or N-alkylated derivatives | Modified ligands, functional materials |

Use as a Ligand in Catalysis or Sensor Development

The molecular structure of Formamide, N-(1-hydroxy-2-naphthyl)- makes it an excellent candidate for use as a ligand in the fields of catalysis and chemical sensing. The presence of both a hydroxyl (-OH) group and a formamide (-NH-CHO) group provides multiple coordination sites for metal ions. The oxygen atom of the hydroxyl group and the oxygen and nitrogen atoms of the formamide group can act as Lewis basic sites, enabling the molecule to chelate with a variety of metal centers.

This chelating ability is of paramount importance in the design of catalysts. By coordinating with a transition metal, Formamide, N-(1-hydroxy-2-naphthyl)- can form stable metal complexes that may exhibit catalytic activity in a range of organic transformations. The electronic properties of the naphthalene ring can influence the electron density at the metal center, thereby tuning the reactivity and selectivity of the catalyst. For example, such complexes could potentially be employed in asymmetric catalysis, where the chiral environment created by the ligand is crucial for obtaining enantiomerically pure products.

In the realm of sensor development, the ability of Formamide, N-(1-hydroxy-2-naphthyl)- to bind to specific metal ions or other analytes can be exploited to create chemosensors. Upon binding of an analyte, a detectable change in the photophysical properties of the molecule, such as fluorescence or color, may occur. The naphthalene moiety is a well-known fluorophore, and its emission properties are often sensitive to the local chemical environment. Therefore, the coordination of an analyte to the hydroxyl and/or formamide groups could lead to a significant change in the fluorescence intensity or wavelength, providing a basis for a sensitive and selective detection method. For instance, similar naphthalene-based ligands have been successfully utilized in the development of fluorescent sensors for ions like Al³⁺. nih.gov

The potential coordination modes of Formamide, N-(1-hydroxy-2-naphthyl)- with a generic metal ion (Mⁿ⁺) are illustrated in the table below.

| Coordination Site(s) | Type of Chelation | Potential Metal Ions |

| Hydroxyl oxygen, Formamide oxygen | Bidentate | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) |

| Hydroxyl oxygen, Formamide nitrogen | Bidentate | Lanthanides, Actinides |

| Hydroxyl oxygen, Formamide oxygen, Naphthalene π-system | Tridentate | Organometallic complexes |

Integration into Supramolecular Assemblies and Functional Materials

The unique structural features of Formamide, N-(1-hydroxy-2-naphthyl)- also make it a promising building block for the construction of supramolecular assemblies and functional materials. researchgate.net The planar and rigid nature of the naphthalene ring system promotes π-π stacking interactions, which are a key driving force in the self-assembly of aromatic molecules. These interactions can lead to the formation of ordered, one-dimensional stacks or two-dimensional sheets.

Furthermore, the presence of both hydrogen bond donors (the -OH and -NH groups) and a hydrogen bond acceptor (the C=O group) allows for the formation of extensive intermolecular hydrogen bonding networks. These directional and specific interactions, in concert with π-π stacking, can guide the self-assembly process to create well-defined supramolecular architectures. The crystal structure of the related compound, N-(1-Naphthyl)formamide, reveals that its crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. A similar propensity for forming such ordered structures can be expected for Formamide, N-(1-hydroxy-2-naphthyl)-.

The ability to form such organized assemblies is a critical prerequisite for the development of functional organic materials. For example, the ordered stacking of the naphthalene units could facilitate charge transport, making these materials potentially useful in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The incorporation of Formamide, N-(1-hydroxy-2-naphthyl)- into polymers or frameworks could also lead to materials with tailored properties, such as high thermal stability, specific optical responses, or selective adsorption capabilities. The functionalization of the hydroxyl or formamide groups prior to or after assembly provides an additional layer of control over the properties of the final material.

The key intermolecular interactions that can drive the self-assembly of Formamide, N-(1-hydroxy-2-naphthyl)- are summarized below.

| Type of Interaction | Participating Groups | Resulting Structure | Potential Application |

| π-π Stacking | Naphthalene rings | Columnar or lamellar structures | Organic electronics |

| Hydrogen Bonding | -OH, -NH, C=O | 1D chains, 2D sheets, 3D networks | Porous materials, gels |

| van der Waals Forces | Entire molecule | Crystal packing, thin films | Crystal engineering |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

While classical methods for formamide (B127407) synthesis are well-established, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes to N-(1-hydroxy-2-naphthyl)formamide and its derivatives. The evolution of organic synthesis is rapidly moving towards greener and more atom-economical methodologies. solubilityofthings.comrroij.comacs.org

Key areas for exploration include:

Catalytic C-H Amination/Formylation: Direct functionalization of the C-H bonds of 2-naphthol (B1666908) derivatives represents a highly efficient strategy. Future research could target the development of transition-metal or organocatalysts capable of regioselectively introducing a formamido group, thereby streamlining the synthesis and minimizing waste. neuroquantology.com

Enzymatic and Bio-inspired Synthesis: The use of biocatalysts, such as engineered enzymes, offers unparalleled selectivity under mild, environmentally benign conditions. solubilityofthings.com Investigating enzymatic pathways for the formylation of 2-amino-1-naphthol (B1222171) or related precursors could provide a sustainable alternative to traditional chemical methods.

Flow Chemistry and Automated Synthesis: Continuous flow reactors coupled with automated optimization platforms could enable the rapid and safe production of N-(1-hydroxy-2-naphthyl)formamide. thieme.de This approach allows for precise control over reaction parameters, leading to higher yields and purity while facilitating library synthesis for screening purposes.

Table 1: Potential Novel Synthetic Methodologies

| Synthetic Approach | Potential Advantages | Research Focus |

| Direct C-H Formamidation | High atom economy, reduced synthetic steps | Development of regioselective catalysts (e.g., Rh, Pd, Ir-based) |

| Biocatalysis | High selectivity, mild conditions, green process | Enzyme screening and engineering (e.g., formylases, transaminases) |

| Photoredox Catalysis | Use of visible light as a renewable energy source | Design of photosensitizers for radical-based formylation pathways |

| Automated Flow Synthesis | High throughput, process safety, rapid optimization | Reactor design and integration of real-time analytics |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A thorough understanding of the reaction mechanisms governing the synthesis and potential applications of N-(1-hydroxy-2-naphthyl)formamide is crucial for optimization and innovation. Modern spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for this purpose. numberanalytics.comyoutube.com

Future mechanistic studies could employ:

In-Situ FTIR and Raman Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. youtube.comacs.orgresearchgate.net This would provide critical data on reaction kinetics and help identify transient species in both the synthesis and subsequent reactions of the title compound.

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS allows for the direct and quantitative monitoring of reaction mixtures under heterogeneous or complex conditions, offering a powerful tool for mechanistic studies without extensive sample preparation. rsc.org

Terahertz and Rotational Spectroscopy: For gas-phase reactions or studies involving volatile intermediates, terahertz rotational spectroscopy offers unambiguous molecular identification and quantification, providing detailed insights into reaction pathways. acs.org

By applying these techniques, researchers can build comprehensive mechanistic models, such as the one proposed for nucleobase formation from formamide under high-energy conditions, to better understand and control the chemical behavior of N-(1-hydroxy-2-naphthyl)formamide. nih.gov

High-Throughput Computational Screening for Targeted Applications

The N-(1-hydroxy-2-naphthyl)formamide scaffold holds potential for a variety of applications, particularly in medicinal chemistry and materials science. High-throughput screening (HTS), both virtual and experimental, is a cornerstone of modern discovery, enabling the rapid evaluation of vast chemical libraries. wikipedia.orgmedcraveonline.com

Emerging opportunities include:

Computational Drug Design (CADD): The naphthyl moiety is present in numerous bioactive compounds. nih.govnih.gov Virtual screening of N-(1-hydroxy-2-naphthyl)formamide and its computationally designed derivatives against various biological targets (e.g., kinases, proteases, carbonic anhydrases) could identify promising lead compounds for drug discovery. nih.govresearchgate.netfrontiersin.org

Materials Informatics: Computational methods can predict the properties of materials based on their molecular structure. rsc.org High-throughput computational screening could be used to evaluate the potential of N-(1-hydroxy-2-naphthyl)formamide-based structures for applications such as organic electronics, nonlinear optics, or gas storage, guiding synthetic efforts toward the most promising candidates.

Ligand Discovery for G-Quadruplexes: The planar aromatic surface of the naphthyl group makes it a candidate for binding to nucleic acid structures like G-quadruplexes. High-throughput synchrotron radiation circular dichroism (HT-SRCD) could be used to screen for interactions between the compound and various G4 structures, which are implicated in cancer and other diseases. mdpi.com

Table 2: Illustrative Targets for High-Throughput Screening

| Application Area | Screening Method | Potential Targets/Properties |

| Drug Discovery | Molecular Docking, QSAR | SARS-CoV-2 PLpro, Acetylcholinesterase, Carbonic Anhydrase I/II |

| Materials Science | DFT Calculations | Band gap, polarizability, adsorption affinity for CO2/H2 |

| Chemical Biology | HT-SRCD, Fluorescence Assays | Telomeric G-quadruplex DNA (HTelo1), Oncogene promoter G4s |

Design of Next-Generation Functional Materials Based on N-(1-hydroxy-2-naphthyl)formamide Architectures

The inherent properties of N-(1-hydroxy-2-naphthyl)formamide—namely its hydrogen-bonding capability, π-stacking potential, and rigid structure—make it an excellent building block for advanced functional materials. researchgate.net A particularly promising avenue is the development of stimuli-responsive or "smart" materials. researchgate.netnih.gov

Future research could focus on:

Stimuli-Responsive Polymers and Hydrogels: Incorporating the N-(1-hydroxy-2-naphthyl)formamide unit as a pendant group or cross-linker in polymer chains could yield materials that respond to external stimuli such as pH, temperature, or light. nih.govrroij.com The hydroxyl and amide groups can participate in pH-dependent hydrogen bonding networks, leading to controlled swelling/deswelling of hydrogels for applications in drug delivery or tissue engineering.

Supramolecular Assemblies: The molecule's ability to form directional hydrogen bonds and engage in π-π stacking can be exploited to construct ordered supramolecular structures like liquid crystals or organogels. These self-assembled materials could find use in sensing or as templates for nanomaterial synthesis.

Metal-Organic Frameworks (MOFs): The hydroxyl and formamide groups can act as ligation sites for metal ions, enabling the design of novel MOFs. By carefully selecting metal nodes and leveraging the naphthyl linker, it may be possible to create porous materials with tailored properties for gas separation, catalysis, or as responsive chemical sensors. rsc.org

The design of such materials represents a shift from static molecules to dynamic systems that can adapt to their environment, opening up new frontiers in advanced manufacturing and biomedical devices. rsc.org

Q & A

Basic Research Questions

Q. How is N-(1-hydroxy-2-naphthyl)formamide synthesized and characterized?

- Methodology :

- Synthesis : React 1-hydroxy-2-naphthylamine with formylating agents (e.g., formic acid or acetic formic anhydride) under reflux in aprotic solvents like DMF. For analogs, substituents can be introduced via Ullmann coupling or nucleophilic aromatic substitution .

- Characterization : Use melting point analysis, elemental analysis (C, H, N), and spectroscopic techniques (¹H NMR, IR). For example, ¹H NMR in CDCl₃ shows distinct signals for the formyl proton (δ ~8.6–8.8 ppm) and aromatic protons (δ ~6.9–8.8 ppm) .

- Data Table :

| Parameter | Observed Value (NMR, δ ppm) | Expected Range |

|---|---|---|

| Formyl (CH=O) | 8.65–8.79 | 8.5–8.9 |

| Aromatic protons | 6.93–9.95 | 6.5–9.5 |

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodology :

- ¹H NMR : Assign signals using coupling constants (e.g., J = 6.8–14.5 Hz for aromatic protons) and integration ratios. Multiplicity patterns (doublets, doublets of doublets) confirm substitution on the naphthyl ring .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1680 cm⁻¹) and hydroxyl (O–H) vibrations (~3200–3500 cm⁻¹) .

Q. How is crystallographic data analyzed to confirm molecular structure?

- Methodology :

- Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .

- Key parameters: Bond lengths (C–N: ~1.35 Å, C=O: ~1.22 Å), torsion angles, and hydrogen-bonding networks.

Advanced Research Questions

Q. How can synthetic yield and purity be optimized through experimental design?

- Methodology :

- DoE (Design of Experiments) : Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to maximize yield. Use HPLC or GC-MS to monitor purity.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal growth. Reference analogs show >95% purity after recrystallization .

Q. How to resolve contradictions in NMR data under varying conditions?

- Methodology :

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆. Polar solvents may shift hydroxyl protons downfield.

- Dynamic Exchange : Use variable-temperature NMR to identify tautomeric forms or rotamers. For example, formamide protons may exhibit broadening at higher temperatures .

Q. What computational methods predict electronic properties and reactivity?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Predict sites for electrophilic/nucleophilic attack.

- MD Simulations : Study solvation effects and conformational flexibility in aqueous/organic media .

Q. What challenges arise in crystallizing N-(1-hydroxy-2-naphthyl)formamide?

- Methodology :

- Crystal Packing : Hydroxyl groups form intermolecular H-bonds, leading to dense packing. Use additives (e.g., crown ethers) to disrupt aggregation.

- Twinned Crystals : Refine using SHELXL’s TWIN/BASF commands. ORTEP-3 aids in visualizing disorder .

Q. How to validate analytical methods for impurity profiling?

- Methodology :

- ICH Guidelines : Validate specificity, linearity (R² > 0.99), and LOD/LOQ (<0.1% for impurities). Use LC-MS to identify byproducts (e.g., unreacted amine or formic acid adducts) .

- Data Table :

| Impurity Type | Acceptable Limit (%) | Analytical Method |

|---|---|---|

| Unreacted amine | ≤0.1 | HPLC-UV |

| Formic acid adducts | ≤0.2 | LC-MS |

Q. How to assess biological activity through in vitro screening?

- Methodology :

- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values <10 µM indicate potency.

- Cytotoxicity : Use MTT assays on cell lines (e.g., HeLa). Compare with reference compounds like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.